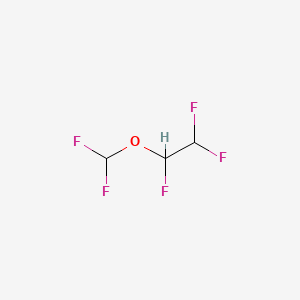

1-(Difluoromethoxy)-1,2,2-trifluoroethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound with the molecular formula C3H3F5O. It is characterized by the presence of both difluoromethoxy and trifluoroethane groups, making it a unique compound in the realm of fluorinated ethers.

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of difluoromethyl ether with trifluoroethanol in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

1-(Difluoromethoxy)-1,2,2-trifluoroethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon atoms, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens, metal hydrides, and organometallic compounds. .

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethoxy)-1,2,2-trifluoroethane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes for biological studies.

Medicine: It is explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved stability and bioavailability.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .

Wirkmechanismus

The mechanism of action of 1-(Difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethoxy)-1,2,2-trifluoroethane can be compared with other fluorinated ethers such as trifluoromethyl ethers and difluoromethoxylated ketones. While trifluoromethyl ethers are known for their high stability and lipophilicity, this compound offers a unique combination of properties due to the presence of both difluoromethoxy and trifluoroethane groups. This makes it particularly valuable in applications requiring both stability and reactivity. Similar compounds include trifluoromethyl ethers and difluoromethoxylated ketones .

Biologische Aktivität

1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound characterized by its unique molecular structure, which includes a difluoromethoxy group and a trifluoroethane backbone. Its molecular formula is C₃H₃F₅O, and it has garnered attention in various fields, particularly in pharmacology and chemical synthesis. This article delves into the biological activity of this compound, exploring its pharmacokinetics, potential therapeutic applications, and comparative studies with other fluorinated compounds.

The synthesis of this compound typically involves several key reactions that leverage its functional groups. The presence of multiple fluorine atoms not only affects its chemical reactivity but also its interaction with biological systems. The following table summarizes the synthesis methods and key characteristics of this compound:

| Property | Details |

|---|---|

| Molecular Formula | C₃H₃F₅O |

| Functional Groups | Difluoromethoxy and trifluoroethyl groups |

| Synthesis Methods | Nucleophilic substitution, fluorination |

| Key Reactions | Nucleophilic attack on electrophiles |

Pharmacological Applications

Research indicates that this compound is being investigated for its potential use in anesthetic formulations. Studies have highlighted its pharmacokinetic properties, particularly how the fluorinated structure influences solubility and membrane permeability. These characteristics are critical for determining the efficacy of the compound as an anesthetic agent.

- Pharmacokinetics : The compound's unique structure allows for enhanced solubility in biological membranes compared to non-fluorinated analogs, which may lead to improved absorption and distribution profiles.

- Pharmacodynamics : Interaction studies suggest that the compound may exhibit distinct mechanisms of action when compared to traditional anesthetics.

Comparative Studies

Comparative analyses with other fluorinated anesthetics reveal that this compound has unique advantages due to its specific structural features. The following table compares it with other known fluorinated anesthetics:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Enflurane | C₃H₂ClF₅O | Chlorine atom; widely used | Effective inhalational anesthetic |

| Desflurane | C₃H₂F₆O | Rapid elimination; lower potency | Fast recovery from anesthesia |

| Isoflurane | C₃H₂F₅O | Intermediate potency; less soluble | Commonly used in surgical settings |

| This compound | C₃H₃F₅O | Unique difluoromethoxy group | Potentially enhanced anesthetic properties |

Case Studies

Recent studies have focused on the biological activity of this compound in various experimental setups. For instance:

- A study explored the compound's interaction with biological membranes using molecular docking simulations. Results indicated that the compound forms stable interactions with lipid bilayers due to its fluorinated nature, which enhances membrane fluidity.

- Another case study assessed its efficacy against specific cellular targets involved in pain pathways. Preliminary results showed promising analgesic effects in vitro.

Eigenschaften

CAS-Nummer |

60113-74-8 |

|---|---|

Molekularformel |

C3H3F5O |

Molekulargewicht |

150.05 g/mol |

IUPAC-Name |

1-(difluoromethoxy)-1,2,2-trifluoroethane |

InChI |

InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H |

InChI-Schlüssel |

KQUULKREOKHZAM-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(F)F)(OC(F)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.